2-(4-Chlorobenzyl)pyridine

Lipophilicity Drug Design ADME

2-(4-Chlorobenzyl)pyridine (CAS 4350-41-8) is a chlorinated pyridine derivative with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol. It is characterized by a 4-chlorophenylmethyl group attached at the 2-position of the pyridine ring, which confers distinct physicochemical properties including a high logP (3.4) and low aqueous solubility.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 4350-41-8
Cat. No. B3024584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzyl)pyridine
CAS4350-41-8
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2
InChIKeyXSVWMIMFDMJQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobenzyl)pyridine (CAS 4350-41-8): A Chlorinated Pyridine Intermediate for Targeted Pharmaceutical and Ligand Applications


2-(4-Chlorobenzyl)pyridine (CAS 4350-41-8) is a chlorinated pyridine derivative with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol [1]. It is characterized by a 4-chlorophenylmethyl group attached at the 2-position of the pyridine ring, which confers distinct physicochemical properties including a high logP (3.4) and low aqueous solubility [1][2]. The compound is primarily recognized as a crucial intermediate in the industrial synthesis of the antihistamine chlorpheniramine (chlorpheniramine maleate) . Additionally, it serves as a versatile N-donor ligand in coordination chemistry and as a building block in medicinal chemistry for the development of CNS-active compounds .

Why 2-(4-Chlorobenzyl)pyridine Cannot Be Replaced by Unsubstituted Benzylpyridines or Isomeric Analogs


Generic substitution of 2-(4-Chlorobenzyl)pyridine with unsubstituted 2-benzylpyridine or the 4-substituted regioisomer 4-(4-chlorobenzyl)pyridine fails due to fundamental differences in physicochemical properties, reactivity, and biological target engagement. The presence of the 4-chloro substituent on the phenyl ring significantly increases lipophilicity (logP 3.4 vs. 2.7 for 2-benzylpyridine) [1][2], altering pharmacokinetic profiles and membrane permeability in drug design contexts. Furthermore, the 2-substitution pattern on the pyridine ring dictates a distinct chemical reactivity and coordination geometry compared to the 4-isomer, which is a potent CYP2B6 inhibitor . Most critically, 2-(4-Chlorobenzyl)pyridine is the specific, established precursor for the multi-step industrial synthesis of chlorpheniramine maleate, a widely used antihistamine [3]. The regio- and chemospecificity of the downstream reactions (e.g., alkylation with N,N-dimethylethylamine derivatives) demand the precise substitution pattern of this compound; using an analog would lead to synthesis failure or off-target byproducts [3].

Quantitative Differentiation of 2-(4-Chlorobenzyl)pyridine: Key Data for Informed Procurement


Enhanced Lipophilicity vs. Unsubstituted 2-Benzylpyridine

2-(4-Chlorobenzyl)pyridine exhibits a significantly higher calculated partition coefficient (logP) than its unsubstituted analog, 2-benzylpyridine. This increase in lipophilicity is directly attributable to the 4-chloro substituent on the phenyl ring [1]. The higher logP value indicates greater lipid solubility, which is a critical parameter for optimizing membrane permeability and bioavailability in drug candidate design [2]. This data provides a quantitative basis for selecting the chlorinated derivative when increased compound lipophilicity is desired.

Lipophilicity Drug Design ADME

Distinct Boiling Point and Process Handling Characteristics

The boiling point of 2-(4-Chlorobenzyl)pyridine is significantly higher than that of 2-benzylpyridine under comparable conditions. This property is a direct consequence of the increased molecular weight and polarizability introduced by the chlorine atom . A higher boiling point can translate to a wider liquid processing range and potentially different purification strategies (e.g., distillation conditions) in laboratory and industrial settings [1]. This data point is crucial for process chemists evaluating the compound's suitability for specific synthetic workflows.

Physicochemical Properties Synthetic Chemistry Process Optimization

Essential Structural Specificity for Chlorpheniramine Synthesis

2-(4-Chlorobenzyl)pyridine is the irreplaceable intermediate in the established industrial synthesis of chlorpheniramine maleate, a first-generation antihistamine [1]. The synthetic route, as detailed in patent literature, specifically requires the 2-(p-chlorobenzyl)pyridine scaffold for a subsequent alkylation step with an N,N-dimethylethylamine derivative [1]. The regio- and chemospecificity of this transformation are absolute; substitution with a non-chlorinated benzylpyridine or a different regioisomer would not yield the correct pharmacophore. Furthermore, alternative synthetic routes to chlorpheniramine that bypass this intermediate are less efficient, often involving more steps or harsher conditions .

Pharmaceutical Intermediate Process Chemistry Antihistamine

Differentiated Reactivity in Catalytic Oxidations vs. Unsubstituted Benzylpyridines

In a study on the synergistic H₄NI-AcOH catalyzed oxidation of Csp³–H bonds with molecular oxygen, 2-(4-chlorobenzyl)pyridine was used as a test substrate and demonstrated high yield on a gram scale . While the study's primary focus was on the novel catalytic system, the successful and high-yielding oxidation of this specific chlorinated substrate highlights its distinct reactivity profile. The electronic influence of the 4-chloro substituent can modulate the reactivity of the benzylic position, differentiating it from unsubstituted benzylpyridines in such transformations . This data provides a tangible, albeit indirect, comparison point for researchers employing oxidative functionalization strategies.

Organic Synthesis Catalysis Reaction Yield

Primary Application Scenarios for 2-(4-Chlorobenzyl)pyridine Informed by Differentiated Evidence


Industrial Synthesis of Chlorpheniramine Maleate (Antihistamine API)

The most established and high-volume application is as the key intermediate in the production of chlorpheniramine maleate. The patent literature confirms its essential role in a streamlined, two-step synthesis from 2-halopyridine [1]. Procurement of this compound is critical for pharmaceutical manufacturers and CMOs involved in the production of this widely used antihistamine, as its specific substitution pattern is non-negotiable for the successful generation of the target API [1].

Medicinal Chemistry Scaffold for CNS Drug Discovery

The enhanced lipophilicity (logP 3.4 vs. 2.7 for the unsubstituted analog) makes 2-(4-Chlorobenzyl)pyridine a privileged fragment for designing CNS-penetrant drug candidates [1]. Medicinal chemists seeking to improve blood-brain barrier permeability or target intracellular protein-protein interactions can quantitatively justify the selection of this chlorinated scaffold over the less lipophilic benzylpyridine core [2]. It is frequently used as a building block for library synthesis and hit optimization in neurological disorders .

Coordination Chemistry and Material Science Ligand

As an N-donor ligand, 2-(4-Chlorobenzyl)pyridine is employed in the synthesis of transition metal complexes with tailored magnetic and optical properties. Studies have demonstrated its use in forming diiron(II) complexes that serve as structural and functional models for non-heme diiron enzymes like soluble methane monooxygenase (MMOH) [1]. The chlorine substituent can influence the electronic properties of the resulting complex and provide a handle for further functionalization. This application is relevant for researchers in inorganic chemistry, catalysis, and materials science exploring novel coordination compounds [1].

Process Development for Catalytic Oxidations

Based on its demonstrated high-yield performance in gram-scale, solvent-free oxidations using molecular oxygen [1], 2-(4-Chlorobenzyl)pyridine is a valuable substrate for process chemists developing greener and more efficient oxidation methodologies. Its distinct reactivity profile compared to unsubstituted benzylpyridines makes it a relevant test compound for evaluating new catalytic systems intended for the functionalization of benzylic positions in drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorobenzyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.